4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
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Overview
Description
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a unique organophosphorus compound It is characterized by its distinctive structure, which includes a dioxaphosphinane ring with sulfur and thione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of tetramethyl-1,3,2-dioxaphosphinane with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to optimize yield and minimize impurities. The final product is usually purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s thione group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
- 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione
Uniqueness
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its combination of sulfur and thione functionalities within a dioxaphosphinane ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
78142-46-8 |
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Molecular Formula |
C7H15O2PS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4,4,6,6-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C7H15O2PS2/c1-6(2)5-7(3,4)9-10(11,12)8-6/h5H2,1-4H3,(H,11,12) |
InChI Key |
HLEKZFPAZLMFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OP(=S)(O1)S)(C)C)C |
Origin of Product |
United States |
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